O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Overview
Description
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate: is an organic compound with the molecular formula C10H16BF4N3O3 and a molecular weight of 313.06 g/mol . It is commonly used as an activating reagent in organic synthesis, particularly for the formation of esters and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate typically involves the reaction of succinimide and 1,3-dimethylpropylamine with tetrafluoroboric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps to achieve high purity levels, typically around 97-99% .
Chemical Reactions Analysis
Types of Reactions: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used to convert hydroxyl groups into esters or amides.
Oxidation and Reduction Reactions: While not its primary use, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include alcohols, amines, and carboxylic acids.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from reactions involving this compound are esters and amides .
Scientific Research Applications
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate involves the activation of hydroxyl groups to form esters or amides . This activation occurs through the formation of a reactive intermediate, which then reacts with nucleophiles such as alcohols or amines . The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the activated intermediate and the nucleophile .
Comparison with Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in its use as an activating reagent for ester and amide formation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Another activating reagent used in similar applications.
Uniqueness: O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate is unique in its ability to provide high yields and purity in the formation of esters and amides . Its stability and reactivity make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCKUVOSBACLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726223 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443305-34-8 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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